Benzyl N-(3-hydroxypropyl)carbamate
Overview
Description
Benzyl N-(3-hydroxypropyl)carbamate is an organic compound that can be viewed as the ester of carbamic acid (O=C (OH) (NH 2)) and benzyl alcohol . It is a white solid that is soluble in organic solvents and moderately soluble in water .
Synthesis Analysis
The compound is produced from benzyl chloroformate with ammonia . In one synthesis procedure, N-Cbz-3-aminopropanol, N-Cbz-3-aminopropanal, and N-Cbz-3-aminopropanoic acid were incubated at maximum concentration in 5 mL of 100 mM sodium acetate buffer (pH 5.0) .Molecular Structure Analysis
The molecular formula of Benzyl N-(3-hydroxypropyl)carbamate is C11H15NO3 . The average mass is 208.234 Da and the monoisotopic mass is 208.097916 Da .Chemical Reactions Analysis
In initial experiments, the decomposition of acryloyl azide was carried out in the presence of benzyl alcohol according to the literature procedure . Another reaction involved the incubation of N-Cbz-3-aminopropanol, N-Cbz-3-aminopropanal, and N-Cbz-3-aminopropanoic acid in a sodium acetate buffer .Physical And Chemical Properties Analysis
The compound has a melting point of 50-53 °C (lit.) . It has a molecular weight of 209.24 . The compound is soluble in organic solvents and moderately soluble in water .Scientific Research Applications
Catalytic Applications
- Gold(I)-Catalyzed Intramolecular Hydrofunctionalization : The application of benzyl N-(3-hydroxypropyl)carbamate in gold(I)-catalyzed intramolecular hydrofunctionalization has been explored. The process allows for the efficient formation of oxygen heterocycles and piperidine derivatives, showcasing the utility of this compound in synthetic organic chemistry (Zhang et al., 2006).
Antitubercular Agent Development
- Potent In Vitro and In Vivo Efficacy Against M. tuberculosis : Research has identified derivatives of benzyl N-(3-hydroxypropyl)carbamate as promising antitubercular agents. These compounds exhibit significant inhibitory activity against both standard and multidrug-resistant strains of M. tuberculosis, demonstrating their potential in medical applications (Cheng et al., 2019).
Antibacterial Properties
- Activity Against Gram-Positive Bacteria : Certain benzyl N-(3-hydroxypropyl)carbamate derivatives have shown potent inhibitory activity against Gram-positive bacteria. These findings highlight the compound's relevance in developing new antibacterial agents, particularly for treating infections caused by drug-resistant bacteria (Liang et al., 2020).
Enzymatic Resolution
- Efficient Enzymatic Resolution in Ionic Liquids : The compound's role in the enzymatic resolution of precursors to pharmaceuticals in ionic liquids has been investigated. This application is important for producing enantiomerically pure compounds, which are crucial in drug development (Lourenço et al., 2007).
Synthesis of Isoindolinones
- Isoindolinone Formation via Bischler-Napieralski-Type Cyclization : Benzyl N-(3-hydroxypropyl)carbamate derivatives have been used in the synthesis of isoindolinones. This process involves a novel mechanism and has implications for the development of new pharmaceuticals and synthetic methods (Adachi et al., 2014).
Safety And Hazards
properties
IUPAC Name |
benzyl N-(3-hydroxypropyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c13-8-4-7-12-11(14)15-9-10-5-2-1-3-6-10/h1-3,5-6,13H,4,7-9H2,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXQCFKYWSKKNKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60340176 | |
Record name | Benzyl N-(3-hydroxypropyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60340176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl N-(3-hydroxypropyl)carbamate | |
CAS RN |
34637-22-4 | |
Record name | Benzyl N-(3-hydroxypropyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60340176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Z-Amino)-1-propanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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